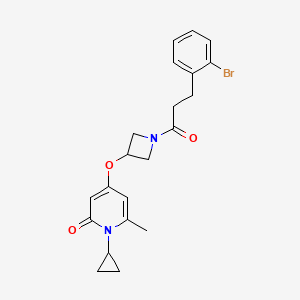

4-((1-(3-(2-bromophenyl)propanoyl)azetidin-3-yl)oxy)-1-cyclopropyl-6-methylpyridin-2(1H)-one

描述

This compound features a pyridin-2(1H)-one core substituted with a cyclopropyl group at position 1, a methyl group at position 6, and a 3-(2-bromophenyl)propanoyl-linked azetidin-3-yloxy moiety at position 2. The azetidine ring contributes conformational rigidity, while the cyclopropyl group may improve metabolic stability. Pyridin-2(1H)-one derivatives are known for diverse pharmacological activities, including antioxidant, antimicrobial, and antitumor effects .

属性

IUPAC Name |

4-[1-[3-(2-bromophenyl)propanoyl]azetidin-3-yl]oxy-1-cyclopropyl-6-methylpyridin-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H23BrN2O3/c1-14-10-17(11-21(26)24(14)16-7-8-16)27-18-12-23(13-18)20(25)9-6-15-4-2-3-5-19(15)22/h2-5,10-11,16,18H,6-9,12-13H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WYPAMEXYKIWHDJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=O)N1C2CC2)OC3CN(C3)C(=O)CCC4=CC=CC=C4Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H23BrN2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

431.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

作用机制

Target of Action

It’s known that similar pyrimidine derivatives have a wide range of pharmacological activities and are employed in the design of privileged structures in medicinal chemistry.

Mode of Action

It’s known that similar pyrimidine derivatives interact with their targets to exert diverse types of biological and pharmaceutical activities.

Biochemical Pathways

Similar pyrimidine derivatives are known to affect various biochemical pathways, leading to diverse types of biological and pharmaceutical activities.

生物活性

The compound 4-((1-(3-(2-bromophenyl)propanoyl)azetidin-3-yl)oxy)-1-cyclopropyl-6-methylpyridin-2(1H)-one , identified by its CAS number 1787880-05-0 , is a synthetic organic molecule that has attracted attention for its potential biological activities. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is , with a molecular weight of 392.2 g/mol . The structure features a complex arrangement that includes an azetidine ring and a pyridinone moiety, which may contribute to its biological properties.

| Property | Value |

|---|---|

| CAS Number | 1787880-05-0 |

| Molecular Formula | C₁₈H₁₈BrNO₄ |

| Molecular Weight | 392.2 g/mol |

| Density | N/A |

| Melting Point | N/A |

| Boiling Point | N/A |

Research indicates that compounds with similar structures often interact with specific biological targets, such as enzymes and receptors involved in various physiological processes. The presence of the bromophenyl group may enhance lipophilicity, facilitating membrane permeability and leading to increased bioactivity.

Anticancer Activity

Several studies have suggested that derivatives of azetidine and pyridinone exhibit notable anticancer properties. For instance, compounds with similar structural motifs have been shown to induce apoptosis in cancer cells through mitochondrial pathways. The compound's ability to modulate signaling pathways related to cell survival and proliferation is under investigation.

Case Studies

- Study on Anticancer Effects : A study published in a peer-reviewed journal investigated the effects of azetidine derivatives on cancer cell lines. The results indicated that these compounds could inhibit cell growth and induce apoptosis through caspase activation pathways.

- Antimicrobial Testing : In another study, compounds structurally related to the target molecule were tested against Gram-positive and Gram-negative bacteria. Results showed significant inhibition zones, suggesting potential as antimicrobial agents.

Pharmacological Data

While specific pharmacological data for this compound are sparse, related compounds have demonstrated various activities:

| Activity Type | Related Compounds | Observations |

|---|---|---|

| Anticancer | Azetidine derivatives | Induced apoptosis in cancer cells |

| Antimicrobial | Halogenated phenyl compounds | Effective against bacterial strains |

相似化合物的比较

Comparison with Structural Analogs

Structural Modifications and Electronic Effects

Key Analogs:

4-((1-(3-(3-Chlorophenyl)propanoyl)azetidin-3-yl)oxy)-1-cyclopropyl-6-methylpyridin-2(1H)-one (): Substituent: Chlorine at the 3-position of the phenyl ring. Impact: Chlorine is less electronegative than bromine, reducing electron-withdrawing effects. The 3-position substitution may alter steric interactions compared to the 2-bromo analog.

4-(4-Bromophenyl)-6-(4-hydroxy-3-methoxyphenyl)-2-oxo-1,2-dihydropyridine-3-carbonitrile (): Substituent: Bromine at the 4-position of the phenyl ring; lacks the azetidine and cyclopropyl groups. Impact: The 4-bromo substitution enhances antioxidant activity (79.05%) compared to methoxy or dimethylamino analogs, likely due to increased lipophilicity and radical stabilization .

Data Table: Structural and Activity Comparison

†Calculated based on formula. ‡Data from for S. aureus and E. coli.

Molecular Docking and Binding Affinity

- Pyridin-2(1H)-one derivatives with bromophenyl groups exhibit strong binding to bacterial enzymes (e.g., dihydrofolate reductase) in docking studies, attributed to halogen bonding and hydrophobic interactions . The azetidine moiety in the target compound may further stabilize ligand-protein interactions through conformational restraint.

常见问题

Q. What controls are essential for ensuring reproducibility in multi-step syntheses of this compound?

- Methodological Answer : Include negative controls (e.g., omitting catalysts in coupling steps) to identify side reactions. Use internal standards (e.g., 1,3,5-trimethoxybenzene for NMR quantification) and rigorous purification (preparative HPLC with C18 columns). Document all solvent batches (HPLC-grade, dried over molecular sieves) to minimize variability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。